molecular formula C15H25NO2S B3825810 p-Toluenesulfonamide, N,N-diisobutyl- CAS No. 115281-07-7

p-Toluenesulfonamide, N,N-diisobutyl-

Cat. No.: B3825810
CAS No.: 115281-07-7
M. Wt: 283.4 g/mol
InChI Key: DSMRCZDBUXOCCM-UHFFFAOYSA-N
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Description

p-Toluenesulfonamide, N,N-diisobutyl-: is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a toluene ring, with two isobutyl groups attached to the nitrogen atom. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N,N-diisobutyl- typically involves the reaction of p-toluenesulfonyl chloride with diisobutylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of p-Toluenesulfonamide, N,N-diisobutyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: p-Toluenesulfonamide, N,N-diisobutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Toluenesulfonamide, N,N-diisobutyl- is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives. It is also employed in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibition and protein-ligand interactions .

Medicine: p-Toluenesulfonamide, N,N-diisobutyl- is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also used as a stabilizer in the formulation of various chemical products .

Mechanism of Action

The mechanism of action of p-Toluenesulfonamide, N,N-diisobutyl- involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with cellular membranes, affecting membrane permeability and function .

Comparison with Similar Compounds

Uniqueness: p-Toluenesulfonamide, N,N-diisobutyl- is unique due to the presence of two bulky isobutyl groups attached to the nitrogen atom. This structural feature imparts steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The compound’s stability and versatility make it valuable in various chemical and industrial applications .

Properties

IUPAC Name

4-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2S/c1-12(2)10-16(11-13(3)4)19(17,18)15-8-6-14(5)7-9-15/h6-9,12-13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRCZDBUXOCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151028
Record name p-Toluenesulfonamide, N,N-diisobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115281-07-7
Record name p-Toluenesulfonamide, N,N-diisobutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115281077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluenesulfonamide, N,N-diisobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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